2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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Description
2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C30H30N4O3 and its molecular weight is 494.595. The purity is usually 95%.
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Scientific Research Applications
Antiviral Research
A study developed a method for synthesizing a compound with a structure similar to the one , focusing on its potential as a hepatitis B virus (HBV) inhibitor. The synthesized compound demonstrated nanomolar inhibitory activity against HBV in vitro, suggesting a promising avenue for antiviral research (Ivashchenko et al., 2019).
Antimicrobial Applications
Another study synthesized derivatives of a similar compound, focusing on their antibacterial and antifungal properties. Some derivatives showed significant activity against various pathogenic microorganisms, indicating potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Research
Research on certain derivatives related to the compound of interest tested their anticancer activity on 60 cancer cell lines. One compound showed notable cancer cell growth inhibition, highlighting the potential for anticancer agent development (Al-Sanea et al., 2020).
Enzyme Inhibition
A study explored the synthesis of novel heterocyclic compounds derived from a precursor similar to the target compound, investigating their inhibition of lipase and α-glucosidase. The results showed significant enzyme inhibitory activity, suggesting applications in metabolic disorder treatment (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-21(12-13-22-8-4-3-5-9-22)32-27(35)19-34-26-11-7-6-10-25(26)28-29(34)30(36)33(20-31-28)18-23-14-16-24(37-2)17-15-23/h3-11,14-17,20-21H,12-13,18-19H2,1-2H3,(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUMRVWUESFART-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide |
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